molecular formula C34H25ClN2O6S B4291107 ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B4291107
M. Wt: 625.1 g/mol
InChI Key: GRPXUMXEGZGBMO-QRQIAZFYSA-N
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Description

Ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a benzodioxole ring, a chloromethylphenyl group, and a thiazolopyrimidine core

Preparation Methods

The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzodioxole and chloromethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired quality of the compound.

Chemical Reactions Analysis

Ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Research has shown that this compound exhibits promising pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases or transcription factors involved in cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of benzodioxole rings or chloromethylphenyl groups. ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique thiazolopyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25ClN2O6S/c1-3-40-33(39)29-30(20-7-5-4-6-8-20)36-34-37(31(29)22-11-13-26-27(16-22)42-18-41-26)32(38)28(44-34)17-23-12-14-25(43-23)21-10-9-19(2)24(35)15-21/h4-17,31H,3,18H2,1-2H3/b28-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPXUMXEGZGBMO-QRQIAZFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=CC(=C(C=C6)C)Cl)S2)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)C6=CC(=C(C=C6)C)Cl)/S2)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 3
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 5
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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